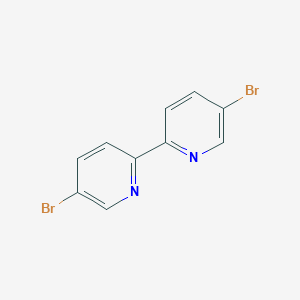

5,5'-Dibromo-2,2'-bipyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Brominated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-(5-bromopyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWPRPLNUUMYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447824 | |

| Record name | 5,5'-DIBROMO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-18-7 | |

| Record name | 5,5'-DIBROMO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-Dibromo-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,5'-Dibromo-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-2,2'-bipyridine is a pivotal building block in the fields of coordination chemistry, materials science, and pharmaceutical development. Its C2 symmetry and the presence of two reactive bromine atoms make it an ideal precursor for the synthesis of a wide array of functional molecules, including complex ligands for catalysis, organic light-emitting diodes (OLEDs), and novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and visualizations of the reaction pathways.

Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: the direct functionalization of the pre-formed 2,2'-bipyridine (B1663995) core and the construction of the bipyridine ring from appropriately substituted pyridine (B92270) precursors. This guide will focus on the most prevalent and effective methods reported in the literature.

Method 1: Direct Bromination of 2,2'-bipyridine

Direct bromination of 2,2'-bipyridine is a scalable and efficient method for the gram-scale production of this compound.[1][2][3] This electrophilic aromatic substitution reaction typically proceeds via the formation of the 2,2'-bipyridine dihydrobromide salt, which is then subjected to harsh brominating conditions.

Experimental Protocol

Step 1: Synthesis of 2,2'-bipyridine dihydrobromide

-

In a suitable reaction vessel, dissolve 2,2'-bipyridine in a minimal amount of a suitable organic solvent (e.g., ethanol).

-

Slowly add a stoichiometric excess of concentrated hydrobromic acid (HBr) with stirring.

-

The dihydrobromide salt will precipitate out of the solution.

-

Isolate the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum. This step typically takes about a day.[1][2][3]

Step 2: Bromination of 2,2'-bipyridine dihydrobromide

-

Place the dried 2,2'-bipyridine dihydrobromide into a high-pressure steel reaction vessel (bomb reactor).

-

Add a significant excess of liquid bromine (Br₂).

-

Seal the reactor and heat to the required temperature (typically above 150 °C) for an extended period (up to 3 days).[1][2][3]

-

After cooling the reactor to room temperature, carefully vent any excess pressure.

-

The crude product is a mixture of this compound and 5-bromo-2,2'-bipyridine (B93308) as a minor product.[1][2][3]

Step 3: Isolation and Purification

-

The crude reaction mixture is carefully quenched with a reducing agent solution (e.g., sodium thiosulfate (B1220275) or sodium sulfite) to neutralize any remaining bromine.

-

The aqueous mixture is then basified with a strong base (e.g., NaOH or K₂CO₃) to deprotonate the bipyridine nitrogen atoms.

-

The product is extracted into a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound. This final isolation and purification step can take approximately 8 hours.[1][2][3]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 2,2'-bipyridine | [1][2][3] |

| Reagents | HBr, Br₂ | [1][2][3] |

| Reaction Time | 4-5 days (total) | [1][2][3] |

| Reaction Temperature | >150 °C | [1][2][3] |

| Key Intermediate | 2,2'-bipyridine dihydrobromide | [1][2][3] |

| Major Product | This compound | [1][2][3] |

| Minor Byproduct | 5-Bromo-2,2'-bipyridine | [1][2][3] |

| Scalability | Suitable for tens of grams | [1][2][3] |

Signaling Pathway

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A scalable synthesis of this compound and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 5,5'-Dibromo-2,2'-bipyridine: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-2,2'-bipyridine is a halogenated derivative of 2,2'-bipyridine (B1663995), a well-known chelating ligand in coordination chemistry. The presence of bromine atoms at the 5 and 5' positions makes it a versatile building block for the synthesis of more complex functional molecules through various cross-coupling reactions. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its applications, particularly in materials science and as a ligand in biologically active metal complexes.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature. It is generally insoluble in water but exhibits solubility in several organic solvents, including chloroform (B151607), benzene, and dimethylformamide[1].

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₆Br₂N₂ |

| Molecular Weight | 313.98 g/mol [2][3][4] |

| Appearance | White to off-white crystalline powder/solid[4] |

| Melting Point | 227 - 229 °C[4] |

| Boiling Point | 356 - 358 °C[3][4] |

| Density | Approximately 1.81 g/cm³ |

| Solubility | Insoluble in water; Soluble in chloroform, benzene, DMF[1] |

| CAS Number | 15862-18-7[3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Solvent/Method | Key Peaks/Shifts |

| ¹H NMR | CDCl₃ | δ (ppm): ~8.71 (d, 2H), ~8.28 (s, 2H), ~7.95 (d, 2H) |

| ¹³C NMR | CDCl₃ | δ (ppm): ~153.6, ~150.3, ~139.6, ~122.3, ~121.5 |

| FT-IR | KBr Pellet | ν (cm⁻¹): ~3049 (C-H stretch), ~1562, ~1453 (aromatic C=C/C=N stretch), ~636 (C-Br stretch) |

| UV-Vis | Not available | Data for the free ligand is not readily available in the literature. Its metal complexes, however, exhibit strong π-π* and metal-to-ligand charge transfer (MLCT) bands.[2] |

Experimental Protocols

Synthesis of this compound

A scalable synthesis can be achieved from 2,2'-bipyridine. The following is a generalized protocol based on literature procedures.[5]

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology:

-

Formation of Dihydrobromide Salt: Dissolve 2,2'-bipyridine in an aqueous solution of hydrobromic acid (HBr). The salt precipitates and can be collected by filtration.

-

Bromination: Place the dried 2,2'-bipyridine dihydrobromide in a high-pressure steel reaction vessel. Add excess bromine (Br₂). Seal the vessel and heat at a high temperature (e.g., 150-200 °C) for several days.

-

Work-up: After cooling the reactor to room temperature, carefully vent any remaining pressure. The solid reaction mixture is then treated with a reducing agent (e.g., sodium sulfite (B76179) solution) to quench excess bromine.

-

Neutralization and Isolation: The mixture is neutralized with a strong base, such as sodium hydroxide, to precipitate the crude this compound. The solid is collected by filtration and washed with water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or toluene) or by column chromatography on silica (B1680970) gel.

Spectroscopic Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of an FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Reactivity and Applications

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions allow for the introduction of a wide variety of functional groups at the 5 and 5' positions, enabling the synthesis of complex organic molecules and polymers.[5]

Workflow for Suzuki Coupling of this compound

Caption: A generalized workflow for the functionalization via Suzuki coupling.

Applications in Materials Science

As a ligand, this compound is a precursor to a variety of functional materials. Its metal complexes, particularly with ruthenium(II) and iridium(III), are used in:

-

Organic Light-Emitting Diodes (OLEDs): The complexes often exhibit strong photoluminescence.[2]

-

Dye-Sensitized Solar Cells (DSSCs): They can act as photosensitizers.[2]

-

Photosensors: Functionalized bipyridine ligands can be designed to detect specific ions or molecules.[2]

Applications in Drug Development

While this compound itself is not a therapeutic agent, it serves as a critical ligand in the development of metal-based drugs with potential biological activity. Metal complexes containing bipyridine ligands have been investigated for their anticancer and antimicrobial properties.

Anticancer Activity: The mechanism of action for many bipyridine-based metal complexes is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. This can be triggered by various cellular events, including the generation of reactive oxygen species (ROS) and direct interaction with DNA.

Proposed Signaling Pathway for Anticancer Activity

Caption: A simplified proposed mechanism for the anticancer activity of bipyridine metal complexes.

Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric method used to assess cell viability and is commonly employed to screen the cytotoxic potential of new compounds.[6][7][8]

Workflow for MTT Assay

Caption: A standard workflow for assessing cytotoxicity using the MTT assay.

Safety Information

This compound is classified as a skin and eye irritant.[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound. It should be stored in a cool, dry place away from incompatible materials.

Conclusion

This compound is a key synthetic intermediate with significant utility in both materials science and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity in cross-coupling reactions, make it a valuable building block for the creation of novel functional molecules. The information and protocols provided in this guide are intended to support researchers and scientists in the effective use and further exploration of this versatile compound.

References

- 1. Anticancer Activity of Nonpolar Pt(CH3)2I2{bipy} is Found to be Superior among Four Similar Organoplatinum(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H6Br2N2 | CID 10903103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. A scalable synthesis of this compound and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Bonding of 5,5'-Dibromo-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Dibromo-2,2'-bipyridine is a pivotal heterocyclic building block in the realms of coordination chemistry, materials science, and pharmaceutical development. Its rigid, bidentate chelating core, furnished with reactive bromine functionalities, allows for versatile post-synthesis modifications, making it a precursor for a vast array of functional molecules, from complex ligands for catalysis and photovoltaics to intricate molecular topologies. This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, synthesis, and key applications of this compound, supported by quantitative data and detailed experimental protocols.

Molecular Structure and Bonding

This compound (C₁₀H₆Br₂N₂) is a symmetrical molecule composed of two pyridine (B92270) rings linked by a C-C bond at their 2 and 2' positions, with bromine atoms substituted at the 5 and 5' positions.

The molecular structure has been elucidated by X-ray crystallography, revealing a coplanar anti conformation of the bipyridine moiety.[1] This planarity is a key feature, influencing its coordination properties and the geometry of the resulting metal complexes. The molecule possesses crystallographic inversion symmetry.[1]

Crystallographic Data

The crystal structure of this compound has been determined and key parameters are summarized in the table below.[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 21.072(4) |

| b (Å) | 5.956(1) |

| c (Å) | 3.997(1) |

| β (°) | 91.78(2) |

| Volume (ų) | 501.4(2) |

| Z | 2 |

| Calculated Density (g cm⁻³) | 2.08 |

Selected bond lengths and angles are available in the cited literature and are crucial for computational modeling and understanding the molecule's reactivity.[1]

Bonding and Electronic Structure

The bonding in this compound is characterized by the aromaticity of the two pyridine rings. The nitrogen atoms introduce a degree of polarity and are the primary sites for coordination with metal ions. The carbon-bromine bonds are key reactive sites, susceptible to various cross-coupling reactions. The electronic structure is influenced by the electron-withdrawing nature of the bromine atoms and the nitrogen atoms, which affects the electron density of the pyridine rings and the molecule's photophysical properties.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic identification data for this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₀H₆Br₂N₂ |

| Molecular Weight | 313.98 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 225.0 to 229.0 °C |

| CAS Number | 15862-18-7 |

| ¹³C NMR | Full spectrum available in spectral databases.[2] |

| Mass Spectrometry | GC-MS data is available in spectral databases. |

Experimental Protocols

Scalable Synthesis of this compound

A reliable and scalable method for the synthesis of this compound from inexpensive starting materials has been developed.[3][4] The overall process takes approximately 4-5 days.[3][4]

Step 1: Preparation of 2,2'-bipyridine (B1663995) dihydrobromide

Step 2: Bromination

-

The 2,2'-bipyridine dihydrobromide is reacted with bromine in a steel bomb reaction vessel. This step typically requires 3 days.[3][4]

Step 3: Isolation and Purification

-

The final product, this compound, is isolated and purified over an 8-hour period.[3][4] 5-bromo-2,2'-bipyridine (B93308) is generated as a minor byproduct in this process.[3][4]

A visual representation of this experimental workflow is provided below.

Caption: Experimental workflow for the synthesis of this compound.

Functionalization via Stille Coupling

This compound is an excellent substrate for stepwise functionalization using metal-catalyzed cross-coupling reactions, such as the Stille coupling.[3][4] This allows for the selective introduction of various organic moieties at the bromine positions, leading to a wide range of derivatives with tailored properties.

General Protocol:

-

Reactants: this compound and an organostannane reagent.

-

Catalyst: A palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).

-

Solvent: Anhydrous and deoxygenated solvents like toluene (B28343) or DMF are typically used.

-

Conditions: The reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures.

-

Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.

Applications in Research and Development

The unique combination of a bidentate chelating unit and reactive handles makes this compound a versatile building block in several areas of research and development.

Coordination Chemistry and Catalysis

The 2,2'-bipyridine core is an excellent ligand for a wide variety of metal ions. The resulting metal complexes have applications in:

-

Catalysis: As catalysts for various organic transformations.

-

Photovoltaics: In dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs).[3][4]

-

Organic Light-Emitting Diodes (OLEDs): As phosphorescent emitters.[3][4]

Supramolecular Chemistry and Materials Science

The rigid and linear nature of the 5,5'-disubstituted-2,2'-bipyridine motif makes it an ideal component for the construction of:

-

Complex Molecular Topologies: Including catenanes and molecular knots.[3][4]

-

Functional Materials: Such as biodiagnostics and sensors.[3][4]

-

Metal-Organic Frameworks (MOFs): The bipyridine unit can act as a linker in the formation of porous crystalline materials.

Drug Development

In the context of drug development, this compound serves as a key intermediate for the synthesis of more complex molecules with potential biological activity. The bipyridine scaffold is present in a number of bioactive compounds, and the ability to functionalize the 5 and 5' positions allows for the systematic exploration of structure-activity relationships.

The logical relationship of this compound as a precursor is illustrated in the following diagram.

Caption: Logical relationship of this compound as a precursor.

Conclusion

This compound is a molecule of significant academic and industrial interest. Its well-defined molecular structure, characterized by a planar bipyridyl core and reactive bromine substituents, underpins its utility as a versatile building block. The synthetic accessibility and the potential for diverse functionalization through established protocols like the Stille coupling ensure its continued importance in the development of new catalysts, advanced materials, and potential therapeutic agents. This guide has provided a foundational understanding of its core properties and applications, intended to aid researchers in leveraging this important chemical entity in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A scalable synthesis of this compound and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings | Springer Nature Experiments [experiments.springernature.com]

Spectroscopic Profile of 5,5'-Dibromo-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key organic ligand, 5,5'-Dibromo-2,2'-bipyridine. The document details its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics. Included are detailed experimental protocols for data acquisition and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.71 | Doublet (d) | 2H |

| 8.28 | Singlet (s) | 2H |

| 7.95 | Doublet (d) | 2H |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 153.64 | C2 |

| 122.25 | C3 |

| 139.64 | C4 |

| 121.47 | C5 |

| 150.28 | C6 |

Solvent: CDCl₃, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3049 | C-H stretching vibration |

| 1562 | Aromatic ring stretching vibration |

| 1453 | Aromatic ring stretching vibration |

| 1356 | Aromatic ring stretching vibration |

| 636 | C-Br stretching vibration |

Sample Preparation: KBr pellet[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be collected and subtracted from the sample spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Data Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank). Place the cuvettes in the sample and reference beams of a dual-beam UV-Vis spectrophotometer.

-

Spectral Measurement: Scan a range of wavelengths (typically 200-800 nm) to record the absorption spectrum. The instrument will automatically subtract the absorbance of the blank.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Electrochemical Behavior of 5,5'-Dibromo-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-2,2'-bipyridine is a halogenated derivative of 2,2'-bipyridine (B1663995), a fundamental chelating ligand in coordination chemistry. The introduction of bromine atoms at the 5 and 5' positions significantly influences the electronic properties of the bipyridine core, thereby altering its electrochemical behavior. This technical guide provides a comprehensive overview of the electrochemical characteristics of this compound, including its redox properties and the experimental methodologies used for their determination. Understanding these properties is crucial for its application in the development of novel catalysts, functional materials, and potentially as a component in redox-active pharmaceutical agents.

The 5,5'-disubstituted-2,2'-bipyridine motif is a versatile building block for creating functional materials used in biodiagnostics, photovoltaics, and organic light-emitting diodes.[1] The bromine substituents, in particular, offer sites for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecular architectures.[1]

Core Electrochemical Properties

The electrochemical behavior of this compound is primarily characterized by its reduction and oxidation potentials, which can be determined using techniques such as cyclic voltammetry. The electron-withdrawing nature of the bromine atoms is expected to make the bipyridine ring easier to reduce compared to the unsubstituted 2,2'-bipyridine.

While specific quantitative electrochemical data for the free this compound ligand was not prominently available in the reviewed literature, the general principles of substituted bipyridines can be applied. The electrochemical properties are significantly modulated upon coordination to a metal center.

Redox Behavior of Substituted Bipyridines: A Comparative Overview

To provide context, the following table summarizes the electrochemical data for various substituted 2,2'-bipyridine ligands and their complexes. This comparative data illustrates the influence of different substituents on the redox potentials.

| Compound/Complex | Redox Couple | E½ (V) or Epc (V) | Reference Electrode | Solvent/Electrolyte |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| 2,2'-Bipyrimidine | red | -2.19 | Fc/Fc+ | 0.1 M TBABF4/MeCN |

| 5,5'-substituted bipyridines | red | Two reversible couples at low potentials | Not Specified | MeCN |

| Tris(2,2'-bipyridine)iron(II) | Fe(II)/Fe(III) | 0.875 | Ag/AgCl | Aqueous |

| Tris(4,4'-dicarboxyl-2,2'-bipyridine)iron(II) | Fe(II)/Fe(III) | 0.97 | Ag/AgCl | Aqueous |

| Tris(4,4'-di-OMe-2,2'-bipyridine)iron(II) | Fe(II)/Fe(III) | 0.56 | Ag/AgCl | Aqueous |

Note: The redox potentials are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and reference electrode.

Experimental Protocols: Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique used to investigate the electrochemical behavior of compounds like this compound. A detailed experimental protocol is provided below.

Materials and Equipment

-

Potentiostat/Galvanostat: Equipped with software for CV data acquisition and analysis.

-

Electrochemical Cell: A standard three-electrode cell.

-

Working Electrode: Glassy carbon or platinum electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).

-

Counter Electrode: Platinum wire or graphite (B72142) rod.

-

Analyte Solution: A solution of this compound in a suitable solvent.

-

Solvent: Anhydrous, deoxygenated solvent such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF).

-

Supporting Electrolyte: A non-reactive salt, typically 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP).

-

Inert Gas: High-purity nitrogen or argon for deoxygenation.

Experimental Procedure

-

Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1-5 mM) in the chosen solvent.

-

Prepare the supporting electrolyte solution (e.g., 0.1 M TBAPF₆) in the same solvent.

-

The final analyte solution for the CV measurement should contain the desired concentration of the analyte and the supporting electrolyte.

-

-

Deoxygenation:

-

Transfer the analyte solution to the electrochemical cell.

-

Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Electrode Preparation:

-

Polish the working electrode with alumina (B75360) slurry on a polishing pad to ensure a clean and reproducible surface.

-

Rinse the electrode thoroughly with deionized water and then with the solvent being used for the experiment.

-

Dry the electrode completely before immersion in the cell.

-

-

Cyclic Voltammetry Measurement:

-

Assemble the three-electrode cell with the prepared electrodes and the deoxygenated analyte solution.

-

Set the parameters on the potentiostat software:

-

Initial and Final Potentials: Define the potential window to be scanned.

-

Switching Potential: The potential at which the scan direction is reversed.

-

Scan Rate: The speed at which the potential is swept (e.g., 100 mV/s).

-

-

Run the cyclic voltammetry experiment and record the voltammogram (a plot of current vs. potential).

-

Perform multiple cycles to ensure the stability of the electrochemical process.

-

-

Data Analysis:

-

From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

-

Calculate the half-wave potential (E½) as (Epa + Epc) / 2 for reversible processes.

-

Analyze the peak currents (ipa and ipc) to assess the reversibility and diffusion control of the electron transfer process.

-

Visualizing Electrochemical Processes

Graphviz diagrams are used to illustrate the workflow of a typical cyclic voltammetry experiment and the logical relationship in the electrochemical reduction of a bipyridine ligand.

Caption: Workflow for a cyclic voltammetry experiment.

Caption: Stepwise reduction of a bipyridine (Bpy) ligand.

Signaling Pathways

The term "signaling pathways" typically refers to biological processes. As this compound is a synthetic ligand primarily used in coordination chemistry and materials science, there is no known involvement in biological signaling pathways. Its utility in a biological context would more likely be related to its coordination with metal ions to form complexes with specific therapeutic or diagnostic properties.

Conclusion

References

Unlocking New Research Frontiers with 5,5'-Dibromo-2,2'-bipyridine: A Technical Guide

An In-depth Exploration of Synthesis, Properties, and Promising Research Avenues for Researchers, Scientists, and Drug Development Professionals

Introduction: 5,5'-Dibromo-2,2'-bipyridine is a versatile heterocyclic building block that has garnered significant attention in the scientific community. Its unique structural and electronic properties make it a valuable precursor for a wide range of applications, from advanced materials to potential therapeutic agents. The presence of two bromine atoms at the 5 and 5' positions allows for facile functionalization through various cross-coupling reactions, opening up a vast chemical space for the design and synthesis of novel molecules with tailored properties. This technical guide provides a comprehensive overview of the core characteristics of this compound and explores its potential in emerging research areas.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₆Br₂N₂ |

| Molecular Weight | 313.98 g/mol |

| Melting Point | 225.0 to 229.0 °C |

| Boiling Point | 358 °C |

| Density | 1.809 g/cm³ |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform, benzene, and dimethylformamide.[1] |

Synthesis and Functionalization: A World of Possibilities

The synthesis of this compound can be achieved on a multigram scale, making it readily accessible for extensive research.[2][3][4] The true potential of this molecule lies in its ability to undergo a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

Experimental Protocol: Scalable Synthesis of this compound

A reliable method for the multigram synthesis of this compound has been documented.[2][3][4] The process typically takes 4-5 days and involves the preparation of the key intermediate 2,2'-bipyridine (B1663995) dihydrobromide, followed by its reaction with bromine in a steel bomb reaction vessel, and subsequent isolation and purification of the final product.[2][3][4]

Key Functionalization Reactions

The bromine substituents on the bipyridine core serve as versatile handles for introducing a wide array of functional groups. The most prominent and powerful of these transformations are palladium-catalyzed cross-coupling reactions.

Stille Coupling: This reaction enables the formation of carbon-carbon bonds by coupling with organotin compounds. The selective and stepwise functionalization of this compound via Stille coupling has been well-documented, allowing for the synthesis of asymmetric bipyridine derivatives.[1][2][4][5]

Suzuki Coupling: The Suzuki coupling reaction, which utilizes organoboron reagents, is another powerful tool for C-C bond formation. This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls.

Sonogashira Coupling: This reaction involves the coupling of terminal alkynes with aryl or vinyl halides and is instrumental in the synthesis of conjugated systems. It is performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base.[6]

Below are diagrams illustrating the catalytic cycles for these key reactions.

Potential Research Areas and Applications

The versatility of this compound makes it a valuable component in a multitude of research fields.

Organic Electronics: Building Blocks for Advanced Materials

This compound serves as a crucial building block for the synthesis of conjugated polymers and small molecules for organic electronic devices. Its derivatives have shown promise in:

-

Organic Light-Emitting Diodes (OLEDs): Bipyridine-based ligands are popular for chelating with metals like ruthenium (Ru) and iridium (Ir) to form phosphorescent emitters.[7][8] These metal complexes can exhibit excellent photoluminescence and electrochemiluminescence due to strong intraligand (π-π*) and metal-to-ligand charge transfer (MLCT) transitions.[7][8] The performance of OLEDs can be significantly influenced by the substituents on the bipyridine ligand.[9]

Device Performance Metrics for Bipyridine-based OLEDs Maximum Current Efficiency 39.8 cd A⁻¹ External Quantum Efficiency (EQE) 14.9% Luminance at high efficiency 1000 cd m⁻² -

Dye-Sensitized Solar Cells (DSSCs): The strong light-harvesting properties of ruthenium-bipyridine complexes make them excellent sensitizers in DSSCs.[7][8] Molecular engineering of dyes derived from bipyridine analogues has led to high power conversion efficiencies.[10][11][12]

DSSC Performance with Engineered Dyes Power Conversion Efficiency (PCE) up to 13% Open-Circuit Voltage (Voc) 0.91 V Short-Circuit Current Density (Jsc) 18.1 mA cm⁻² Fill Factor (FF) 0.78

Coordination Chemistry and Catalysis

The bipyridine moiety is an excellent chelating ligand, and this compound is a precursor to a vast library of functionalized ligands for coordination with various transition metals. These metal complexes have applications in:

-

Catalysis: Metal complexes of functionalized bipyridines can act as catalysts in a variety of organic transformations.

-

Metal-Organic Frameworks (MOFs): The rigid structure and divergent functional groups that can be introduced via the bromine atoms make this compound and its derivatives suitable linkers for the construction of porous MOFs.[13][14][15] These materials have potential applications in gas storage, separation, and catalysis.

Drug Development and Biological Probes

The bipyridine scaffold is present in a number of biologically active molecules. Research into the biomedical applications of this compound derivatives is an emerging field.

-

Anticancer Agents: Metal complexes of substituted bipyridines have been investigated for their anticancer activity.[5][16][17][18] The ligands themselves can induce cancer cell death, and their activity can be modulated by complexation with metal ions.[16]

-

Fluorescent Probes: The photoluminescent properties of bipyridine derivatives and their metal complexes make them suitable for use as fluorescent probes for the detection of ions and biomolecules.[19][]

Conclusion

This compound is a highly valuable and versatile platform molecule with significant potential across multiple scientific disciplines. Its ready availability and the ease with which it can be functionalized provide a powerful toolkit for the creation of novel materials and molecules. The exploration of its derivatives in organic electronics, catalysis, and drug discovery continues to be a vibrant and promising area of research. This guide serves as a foundational resource for scientists and researchers looking to harness the potential of this remarkable compound in their own investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Physical, photophysical and structural properties of ruthenium(ii) complexes containing a tetradentate bipyridine ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings | Springer Nature Experiments [experiments.springernature.com]

- 4. A scalable synthesis of this compound and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. benchchem.com [benchchem.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. iris.unito.it [iris.unito.it]

- 16. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. frontiersin.org [frontiersin.org]

A Comprehensive Technical Guide to Substituted Bipyridines: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Substituted bipyridines are a cornerstone of modern chemistry, playing a pivotal role as versatile ligands in catalysis, functional materials, and medicinal chemistry. Their modular nature allows for precise tuning of steric and electronic properties, enabling the rational design of molecules with tailored functions. This technical guide provides an in-depth review of the synthesis, characterization, and application of substituted bipyridines, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of Substituted Bipyridines

The construction of the bipyridine scaffold with specific substitution patterns is crucial for its diverse applications. Various cross-coupling methodologies have been developed, with palladium- and nickel-catalyzed reactions being the most prevalent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds, and they are widely employed in the synthesis of substituted bipyridines. The choice of the specific method often depends on the availability of starting materials and the desired functional group tolerance.

The Suzuki-Miyaura coupling is a versatile method that utilizes an organoboron reagent and an organic halide. It is known for its mild reaction conditions and tolerance to a wide range of functional groups.[1] However, the synthesis of 2,2'-bipyridines can sometimes be challenging due to catalyst inhibition by the bipyridine product.[2]

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Substituted Bipyridines

| Entry | Pyridyl Halide | Pyridyl Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Bromopyridine | 3-Pyridylboronic acid | Pd(PPh3)4 (10) | Na2CO3 | Toluene/H2O | 100 | 50-65 | [3] |

| 2 | 2-Chloropyridine | 2-Pyridylboronic acid N-phenyldiethanolamine ester | PdCl2(PPh3)2 (5) | K3PO4 | Dioxane | 100 | Good | [4] |

| 3 | PyFluor | Hetero(aryl) boronic acids | Pd(dppf)Cl2 (10) | Na3PO4 | Dioxane | 65-100 | 5-89 | [1] |

| 4 | Bromopolypyridines | Potassium vinyltrifluoroborate | Pd(PPh3)4 | K2CO3 | THF/H2O | 80 | Moderate to Good | [5] |

The Stille coupling involves the reaction of an organostannane with an organic halide. While it is a powerful method, the toxicity of organotin compounds is a significant drawback.[3][4]

Table 2: Examples of Stille Coupling for the Synthesis of Substituted Bipyridines

| Entry | Pyridyl Halide | Organostannane | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | 2-Bromopyridine | 2-(Tributylstannyl)pyridine | Pd(PPh3)4 | Toluene | Reflux | 2 days | Moderate to Good | [6] |

| 2 | Functionalized Bromopyridines | Functionalized Pyridylstannanes | PdCl2(PPh3)2 | Toluene | Reflux | - | High | [7] |

The Negishi coupling utilizes an organozinc reagent and an organic halide, offering mild reaction conditions and high yields.[6][8]

Table 3: Examples of Negishi Coupling for the Synthesis of Substituted Bipyridines

| Entry | Pyridyl Halide | Organozinc Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Bromopyridine | 2-Pyridylzinc bromide | Pd(dba)2/XPhos | THF | RT | High | [4] |

| 2 | 2-Bromo-3-methylpyridine | 2-Pyridyllithium then ZnCl2 | Pd(PPh3)4 | THF | Reflux | High | [8] |

| 3 | 2-Bromopyridines | 2-Pyridylzinc halides | Ni/Al2O3-SiO2 or Pd/Al2O3 | - | MW | High | [4] |

Nickel-Catalyzed Reductive Coupling

Nickel-catalyzed reductive couplings have emerged as a powerful and often more cost-effective alternative to palladium-catalyzed methods for the synthesis of symmetrical and unsymmetrical bipyridines. These reactions typically employ a reducing agent, such as manganese or zinc powder.[9]

Table 4: Examples of Nickel-Catalyzed Reductive Coupling

| Entry | Pyridyl Halide(s) | Catalyst (mol%) | Reductant | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Chloropyridines | NiCl2·6H2O (5) | Mn | DMF | 60 | High | [9] |

| 2 | 2-Halopyridines | NiCl2·6H2O | Zn | - | - | Good | [3] |

| 3 | Thiosulfonates | NiCl2·glyme (5) | Mn | - | - | 92 | [10] |

Ullmann Coupling

The Ullmann coupling is a classical method for the synthesis of symmetrical biaryls, including bipyridines, through the copper-mediated homocoupling of aryl halides. While effective, it often requires harsh reaction conditions.[3][11] More recent methods utilize palladium catalysis under milder conditions.[11]

Table 5: Examples of Ullmann Coupling for the Synthesis of Symmetrical Bipyridines

| Entry | Aryl Halide | Catalyst/Mediator | Conditions | Yield (%) | Reference |

| 1 | 2-Halopyridine | Copper | High Temperature (>200 °C) | Variable | [3] |

| 2 | Aryl Iodides/Bromides | Pd(OAc)2/As(o-tol)3 | Cs2CO3, DMA | 86-99 | [11] |

| 3 | ortho-Chlorinated Aryl Aldehydes | Nickel/(+)-DTB-SBpy | Mild | up to 99 | [12] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of substituted bipyridines.

Synthesis of 4,4'-Di-tert-butyl-2,2'-bipyridine (Ligand-Free Nickel-Catalyzed Reductive Homocoupling)

Materials:

-

2-Chloro-4-tert-butylpyridine

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Manganese powder (Mn)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂·6H₂O (5 mol%) and anhydrous DMF.

-

Stir the mixture until the catalyst dissolves completely.

-

Add 2-chloro-4-tert-butylpyridine (1.0 equiv) and manganese powder (2.0 equiv).

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford 4,4'-di-tert-butyl-2,2'-bipyridine.

Characterization Techniques

The synthesized substituted bipyridines and their metal complexes are characterized using a variety of spectroscopic and electrochemical techniques to elucidate their structure and properties.

Photophysical Properties

The photophysical properties of substituted bipyridines are crucial for their applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photoredox catalysis. Key parameters include absorption and emission maxima, and fluorescence quantum yield.

Table 6: Photophysical Data for Selected Substituted Bipyridines

| Compound | Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Reference |

| 1 | 5-phenyl-2,2′-bipyridine with carbazole/fluorene | Various | - | - | up to 0.99 | [13] |

| 2 | α-arylamino-2,2′-bipyridines | THF | 370-382 | 443-479 | 0.21-0.49 | [14] |

| 3 | [Ru(bpy)3]2+ | Water | 452 | 610 | 0.042 | [15] |

| 4 | Pt(II)-p-biphenyl with 4,4′-bipyridine derivative | CH3CN | - | 646-685 | 0.0004-0.0014 | [16] |

Experimental Protocol: Fluorescence Quantum Yield Measurement (Comparative Method)

-

Instrumentation: A calibrated spectrofluorometer and a UV-Vis spectrophotometer are required.

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

-

Sample Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same spectroscopic grade solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Data Acquisition:

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions, using the same excitation wavelength and instrument settings for both the standard and the sample.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_std * (m_s / m_std) * (n_s² / n_std²) where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of substituted bipyridines and their metal complexes. It provides information about the oxidation and reduction potentials, which are crucial for applications in electrocatalysis and photoredox catalysis.

Table 7: Electrochemical Data for Selected Bipyridine Complexes

| Complex | Redox Couple | Potential (V vs. Fc/Fc+) | Reference |

| --INVALID-LINK--2 | Co(II)/Co(I) | -1.13 | [17] |

| --INVALID-LINK--2 | Co(III)/Co(II) | +0.33 | [17] |

| --INVALID-LINK--2 | Fe(III)/Fe(II) | +1.06 | [18] |

| --INVALID-LINK--2 | Mn(III)/Mn(II) | +1.19 | [2] |

Experimental Protocol: Cyclic Voltammetry

-

Instrumentation: A potentiostat with a three-electrode cell setup is used. The three electrodes are a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

-

Sample Preparation: Dissolve the sample in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6) to ensure conductivity. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) prior to the measurement.

-

Data Acquisition:

-

Place the three electrodes in the sample solution.

-

Apply a potential sweep and record the resulting current. The potential is swept from a starting potential to a switching potential and then back to the starting potential.

-

The scan rate (V/s) can be varied to investigate the reversibility of the redox processes.

-

-

Data Analysis:

-

The resulting plot of current versus potential is called a cyclic voltammogram.

-

The peak potentials (Epa for anodic peak, Epc for cathodic peak) provide information about the redox potentials. The half-wave potential (E1/2 = (Epa + Epc)/2) is often used to report the formal redox potential.

-

Applications of Substituted Bipyridines

The tunable nature of substituted bipyridines makes them invaluable in a wide range of applications, particularly in catalysis.

Asymmetric Catalysis

Chiral substituted bipyridines are highly effective ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.

Table 8: Applications of Chiral Bipyridines in Asymmetric Catalysis

| Reaction | Catalyst/Ligand | Substrate | Product | ee (%) | Yield (%) | Reference |

| Cyclopropanation | Copper/Chiral Bipyridine | Styrene, Diazoacetate | Chiral Cyclopropane | up to 92 | - | [19][20] |

| Allylic Oxidation | Copper/Chiral Bipyridine | Cyclic Olefins | Chiral Allylic Ester | up to 82 | - | [21] |

| C-H Borylation | Iridium/bis-CF3-bipyridine | N-Methylamides | Borylated Amide | - | High | [22] |

| Friedel-Crafts Alkylation | Nickel/Chiral Bipyridine-2NO | Indoles, α-keto esters | Alkylated Indole | up to 99 | up to 92 | [23] |

Photoredox Catalysis

Bipyridine ligands are widely used in photoredox catalysis, where their metal complexes can absorb light and initiate redox reactions. Nickel-bipyridine complexes, in particular, have been extensively studied for their ability to catalyze a variety of cross-coupling reactions.[24][25]

The mechanism of these reactions often involves the generation of a catalytically active Ni(0) or Ni(I) species upon photoexcitation, which then participates in a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Conclusion

Substituted bipyridines are a remarkably versatile class of compounds with a broad and ever-expanding range of applications. The continued development of novel synthetic methods provides access to an increasing diversity of structures with fine-tuned properties. This guide has provided a comprehensive overview of the key aspects of substituted bipyridine chemistry, from their synthesis and characterization to their application in cutting-edge catalytic systems. The presented data and protocols serve as a valuable resource for researchers and professionals engaged in the design and development of new molecules and materials based on this privileged scaffold.

References

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with bromopolypyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nickel-catalyzed selective disulfide formation by reductive cross-coupling of thiosulfonates - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02969K [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Tris(2,2'-bipyridyl)ruthenium(II) [omlc.org]

- 16. mdpi.com [mdpi.com]

- 17. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Chiral bipyridine–copper(II) complex. Crystal structure and catalytic activity in asymmetric cyclopropanation - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Design of rigid chiral bipyridine-2NO tetradentate ligands: application in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 24. chinesechemsoc.org [chinesechemsoc.org]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 5,5'-Dibromo-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4][5][6][7][8] 5,5'-Dibromo-2,2'-bipyridine is a key building block in the synthesis of functional materials, including biodiagnostics, photovoltaics, and organic light-emitting diodes, as well as complex molecular structures.[9][10][11] Its C2 symmetry and the presence of two reactive bromine atoms allow for stepwise or double functionalization, leading to a diverse range of substituted bipyridine ligands and materials.

A significant challenge in the Suzuki coupling of pyridine-containing substrates is the potential for the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity.[5][12][13][14][15] Therefore, the careful selection of the catalyst, ligands, base, and reaction conditions is paramount to achieving high yields and preventing catalyst deactivation.[1][5] This document provides detailed application notes and protocols for the successful implementation of Suzuki coupling reactions using this compound.

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of brominated pyridines, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Catalytic Systems for Suzuki Coupling of Dibromopyridines

| Catalyst / Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High |

| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |

| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |

| Pd(PPh₃)₄ | None | Na₂CO₃ | THF/H₂O | 65 | 3-4 | Di-arylated | Moderate (50-65)[12][14][15] |

Table 2: Representative Suzuki Coupling Reactions with Bromopyridines

| Bromopyridine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 2,6-Dibromopyridine | Arylboronic acid | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (4.5) | KF (3.0 equiv) | 1,4-Dioxane | 80-100 | High (Mono-arylated)[1] |

| 2,6-Dibromopyridine | Phenylboronic acid | Pd-PEPPSI complex (0.1) | K₂CO₃ | DMF/H₂O | Not specified | Not specified[16] |

| 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0 equiv) | 1,4-Dioxane/H₂O | 80-120 | Not specified[5] |

| 5-Bromoindole | Arylboronic acid | Pd(OAc)₂ (0.005) / SPhos (0.005) | K₂CO₃ (3.0 equiv) | H₂O/MeCN (4:1) | 37 | Not specified[4] |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes (mono- vs. di-substitution).

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-2.5 equiv, depending on desired mono- or di-substitution)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd₂(dba)₃ with a ligand; 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Solvents for work-up and purification (e.g., ethyl acetate (B1210297), water, brine)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure substituted bipyridine product.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the Suzuki coupling of this compound.

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A scalable synthesis of this compound and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. preprints.org [preprints.org]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis and Functionalization of Metal-Organic Frameworks with 5,5'-Dibromo-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Metal-Organic Frameworks (MOFs) incorporating the functional ligand 5,5'-Dibromo-2,2'-bipyridine. The presence of bromine atoms on the bipyridine moiety makes these MOFs ideal platforms for post-synthetic modification (PSM), allowing for the introduction of various functionalities tailored for applications in drug delivery, catalysis, and sensing. This document outlines a representative solvothermal synthesis protocol for a mixed-ligand MOF and a subsequent post-synthetic modification procedure to illustrate the derivatization of the framework.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and versatile functionalities make them promising candidates for a wide range of applications, including drug delivery. The incorporation of functional ligands into the MOF structure is a key strategy for tailoring their properties. This compound is a particularly interesting ligand for MOF synthesis due to the reactive C-Br bonds, which can be readily converted to other functional groups through post-synthetic modification. This allows for the engineering of MOFs with specific chemical properties for targeted drug delivery, controlled release, and therapeutic efficacy.

Data Presentation

The following tables summarize typical quantitative data for a mixed-ligand MOF synthesized with a dicarboxylic acid and this compound, herein referred to as DB-MOF , and its functionalized derivative, Func-MOF .

Table 1: Physicochemical Properties of DB-MOF and Func-MOF

| Property | DB-MOF | Func-MOF (Post-Modification) |

| Formula | [Zn₂(bdc)₂(Br₂bpy)]·x(solvent) | [Zn₂(bdc)₂(func-bpy)]·y(solvent) |

| BET Surface Area (m²/g) | 1200 - 1500 | 1000 - 1300 |

| Pore Volume (cm³/g) | 0.6 - 0.8 | 0.5 - 0.7 |

| Pore Size (Å) | 10 - 15 | 10 - 15 |

| Thermal Stability (°C, TGA) | ~350 | Dependent on functional group |

Note: bdc = 1,4-benzenedicarboxylate; Br₂bpy = this compound; func-bpy = functionalized this compound. The exact values depend on the specific synthesis conditions and the nature of the functional group introduced.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Mixed-Ligand MOF with this compound (DB-MOF)

This protocol describes the synthesis of a zinc-based MOF using 1,4-benzenedicarboxylic acid (H₂bdc) and this compound (Br₂bpy) as co-ligands.

Materials:

-

Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

-

1,4-Benzenedicarboxylic acid (H₂bdc)

-

This compound (Br₂bpy)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a 20 mL glass vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

-

Add 0.25 mmol of H₂bdc and 0.25 mmol of this compound to the solution.

-

Sonicate the mixture for 15 minutes to ensure homogeneity.

-

Seal the vial and place it in a programmable oven.

-

Heat the vial to 100 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.

-

Allow the oven to cool down to room temperature naturally.

-

Collect the crystalline product by filtration.

-

Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

-

Dry the product under vacuum at 80 °C for 12 hours to obtain the activated DB-MOF .

Protocol 2: Post-Synthetic Modification (PSM) of DB-MOF via Suzuki Coupling

This protocol demonstrates the functionalization of the DB-MOF through a palladium-catalyzed Suzuki coupling reaction to introduce a phenyl group.

Materials:

-

DB-MOF (synthesized in Protocol 1)

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Ethanol

Procedure:

-

Activate the DB-MOF as described in Protocol 1.

-

In a 50 mL round-bottom flask, add 100 mg of activated DB-MOF .

-

Add 1.5 equivalents of phenylboronic acid (relative to the bromine content in the MOF).

-

Add 0.1 equivalents of Pd(OAc)₂ and 0.2 equivalents of PPh₃.

-

Add 3 equivalents of K₂CO₃.

-

Add 20 mL of a 3:1 mixture of 1,4-dioxane and water.

-

Heat the mixture at 80 °C under a nitrogen atmosphere for 24 hours with stirring.

-

After cooling to room temperature, collect the solid product by filtration.

-

Wash the product with 1,4-dioxane (3 x 10 mL) and then with ethanol (3 x 10 mL).

-

Dry the functionalized MOF (Func-MOF ) under vacuum at 80 °C for 12 hours.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the synthesis and post-synthetic modification of the MOF.

Application Note: Synthesis of Heteroleptic Iridium(III) Complexes Featuring the 5,5'-Dibromo-2,2'-bipyridine Ligand

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iridium(III) complexes are of significant interest in various fields, including organic light-emitting diodes (OLEDs), photodynamic therapy (PDT), bio-imaging, and catalysis. Their rich photophysical properties, such as strong spin-orbit coupling, high phosphorescence quantum yields, and tunable emission wavelengths, make them highly versatile. Heteroleptic iridium(III) complexes, typically with a general formula of [Ir(C^N)2(N^N)]+, combine two cyclometalating (C^N) ligands with one ancillary diimine (N^N) ligand in a distorted octahedral geometry.

The 5,5'-Dibromo-2,2'-bipyridine ligand is a valuable ancillary ligand for synthesizing such complexes. The bromine substituents offer two key advantages: they can modify the electronic properties of the complex, thereby tuning its photophysical characteristics, and they serve as reactive handles for post-synthetic modification via cross-coupling reactions, allowing for the construction of more complex molecular architectures or for attachment to other functional moieties.

This document provides a detailed protocol for the synthesis, purification, and characterization of a representative iridium(III) complex using this compound as the ancillary ligand and 2-phenylpyridine (B120327) (ppy) as the cyclometalating ligand.

General Synthesis Scheme

The synthesis is typically a two-step process. First, the chloro-bridged iridium dimer, bis(2-phenylpyridine)iridium(III)-di-μ-chloro-bis(2-phenylpyridine)iridium(III) or [Ir(ppy)2Cl]2, is synthesized from iridium(III) chloride and 2-phenylpyridine. Second, this dimer is reacted with the this compound ligand, followed by anion exchange with hexafluorophosphate (B91526) (PF6-) to yield the final complex, --INVALID-LINK--.

Experimental Protocol

Part 1: Synthesis of Chloro-Bridged Iridium(III) Dimer, [Ir(ppy)2Cl]2

Materials:

-

Iridium(III) chloride hydrate (B1144303) (IrCl3·xH2O)

-

2-phenylpyridine (ppy)

-

Deionized water

-

Diethyl ether

-

Argon or Nitrogen gas supply

-

Standard glassware (round-bottom flask, condenser, etc.)

-

Heating mantle with magnetic stirring

Procedure:

-

In a 100 mL round-bottom flask, combine iridium(III) chloride hydrate (1.0 eq) and 2-phenylpyridine (2.5 eq).

-

Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water (e.g., 20 mL 2-ethoxyethanol, 7 mL water).

-

De-gas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.

-

Heat the reaction mixture to reflux (approx. 120-130 °C) under an inert atmosphere and stir for 18-24 hours. The solution will typically turn from dark brown to a yellow or orange solution with a precipitate.

-

Cool the reaction mixture to room temperature.

-

Add approximately 40 mL of deionized water to precipitate the product fully.

-

Collect the yellow solid by vacuum filtration.

-

Wash the solid sequentially with generous portions of deionized water, methanol, and finally diethyl ether to remove unreacted starting materials and byproducts.

-

Dry the resulting yellow powder under vacuum to yield the chloro-bridged dimer, [Ir(ppy)2Cl]2. The product is typically used in the next step without further purification.

Part 2: Synthesis of Ir(ppy)2(5,5'-Br2-bpy)

Materials:

-

[Ir(ppy)2Cl]2 (from Part 1)

-

This compound

-

Potassium hexafluorophosphate (KPF6) or Ammonium hexafluorophosphate (NH4PF6)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Methanol, anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware

Procedure:

-

To a 100 mL round-bottom flask, add the iridium dimer [Ir(ppy)2Cl]2 (1.0 eq) and this compound (2.1 eq).[1]

-

Add a 2:1 (v/v) mixture of anhydrous dichloromethane and anhydrous methanol (e.g., 20 mL DCM, 10 mL methanol).[1]

-

De-gas the mixture with argon or nitrogen for 15 minutes.

-

Heat the mixture to reflux (approx. 45-50 °C) under an inert atmosphere and stir for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting dimer is consumed. The solution should become a clear, deep orange or red color.[1]

-

Cool the solution to room temperature.

-

In a separate flask, prepare a saturated solution of KPF6 or NH4PF6 in methanol.

-

Add the hexafluorophosphate solution dropwise to the reaction mixture with vigorous stirring. A precipitate should form immediately.[1]

-

Stir the mixture for an additional 1-2 hours at room temperature to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with deionized water, followed by a small amount of cold methanol, and finally with diethyl ether.

-

Dry the crude product under vacuum.

Part 3: Purification

The crude product can be purified by column chromatography followed by recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel or alumina.

-

Eluent: A gradient of ethyl acetate (B1210297) in dichloromethane (e.g., 0% to 10% ethyl acetate) or acetonitrile (B52724) in dichloromethane is often effective.

-

Procedure: Dissolve the crude product in a minimal amount of DCM. Load the solution onto the column. Elute with the solvent system, collecting the main colored band. Evaporate the solvent from the collected fractions under reduced pressure.

Recrystallization:

-

Dissolve the purified complex in a minimal amount of a suitable solvent (e.g., acetone (B3395972) or dichloromethane) with gentle heating.

-

Slowly add a less-polar "anti-solvent" (e.g., hexane (B92381) or diethyl ether) until the solution becomes slightly turbid.

-